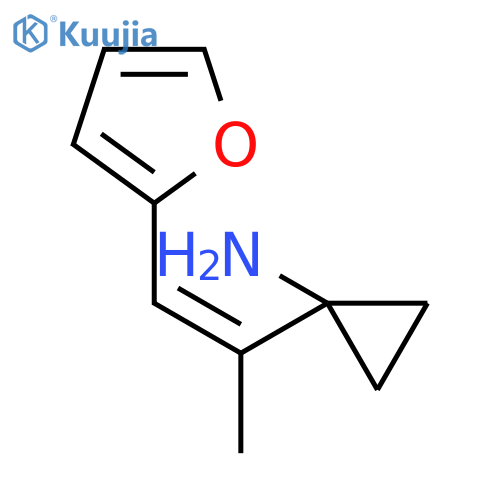Cas no 885268-29-1 (1-1-(furan-2-yl)prop-1-en-2-ylcyclopropan-1-amine)

885268-29-1 structure
商品名:1-1-(furan-2-yl)prop-1-en-2-ylcyclopropan-1-amine
1-1-(furan-2-yl)prop-1-en-2-ylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- Cyclopropanamine,1-[2-(2-furanyl)-1-methylethenyl]-
- (E)-1-(1-(FURAN-2-YL)PROP-1-EN-2-YL)CYCLOPROPANAMINE
- 1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine
- 1-1-(furan-2-yl)prop-1-en-2-ylcyclopropan-1-amine
- 885268-29-1
- 1-[(E)-1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine
- 1-(1-(Furan-2-yl)prop-1-en-2-yl)cyclopropanamine
- AKOS006285493
-
- インチ: InChI=1S/C10H13NO/c1-8(10(11)4-5-10)7-9-3-2-6-12-9/h2-3,6-7H,4-5,11H2,1H3/b8-7+
- InChIKey: SDWGWWFYWRSYFG-BQYQJAHWSA-N
- ほほえんだ: CC(=CC1=CC=CO1)C2(CC2)N
計算された属性
- せいみつぶんしりょう: 163.1
- どういたいしつりょう: 163.1
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 39.2A^2
じっけんとくせい
- PSA: 39.16000
- LogP: 2.87450
1-1-(furan-2-yl)prop-1-en-2-ylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1869066-0.25g |
1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine |
885268-29-1 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1869066-10.0g |
1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine |
885268-29-1 | 10g |
$4545.0 | 2023-06-01 | ||
| Enamine | EN300-1869066-0.5g |
1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine |
885268-29-1 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1869066-0.1g |
1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine |
885268-29-1 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1869066-5.0g |
1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine |
885268-29-1 | 5g |
$3065.0 | 2023-06-01 | ||
| Enamine | EN300-1869066-2.5g |
1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine |
885268-29-1 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1869066-5g |
1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine |
885268-29-1 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1869066-10g |
1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine |
885268-29-1 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-1869066-1.0g |
1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine |
885268-29-1 | 1g |
$1057.0 | 2023-06-01 | ||
| Enamine | EN300-1869066-0.05g |
1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine |
885268-29-1 | 0.05g |
$888.0 | 2023-09-18 |
1-1-(furan-2-yl)prop-1-en-2-ylcyclopropan-1-amine 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
885268-29-1 (1-1-(furan-2-yl)prop-1-en-2-ylcyclopropan-1-amine) 関連製品
- 81216-14-0(7-bromohept-1-yne)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
